6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine
Beschreibung
6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 4-methylpiperidine substituent at the 2-position, a methyl group at the 6-position, and an amine group at the 4-position. Pyrimidine-based compounds are widely studied for their biological activities, particularly as enzyme inhibitors targeting cholinesterases (AChE and BuChE) and amyloid-β aggregation, which are relevant to neurodegenerative diseases like Alzheimer’s .
Eigenschaften
Molekularformel |
C11H18N4 |
|---|---|
Molekulargewicht |
206.29 g/mol |
IUPAC-Name |
6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4/c1-8-3-5-15(6-4-8)11-13-9(2)7-10(12)14-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
PNEKRFASBGACEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)N)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-4-methyl-6-aminopyrimidine with 4-methylpiperidine. The reaction is carried out in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like 1-methyl-2-pyrrolidinone (NMP) at elevated temperatures (around 140°C) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the piperidine moiety with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
Key structural variations among pyrimidine derivatives include substituents at the 2-, 4-, and 6-positions, which influence steric, electronic, and binding properties. Below is a comparative analysis:
2-Substituent Variations
- 4-Methylpiperidin-1-yl (Target Compound) : The 4-methyl group on the piperidine ring enhances lipophilicity and may improve interactions with hydrophobic enzyme pockets, as seen in BuChE inhibitors like 9e (IC50 = 2.2 μM) .
- Pyrrolidin-1-yl (Compound 9a) : Smaller ring size increases rigidity but reduces steric bulk, favoring AChE inhibition (IC50 = 5.5 μM) .
4-Substituent Variations
- Amine Group (Target Compound) : The primary amine at C-4 enables hydrogen bonding, a feature critical for Aβ-aggregation inhibition in analogs like 7d (59% inhibition of Aβ fibrils) .
- Benzyl/Naphthylmethyl (Compounds 7e, 9e) : Aromatic groups at C-4 enhance π-π stacking with enzyme active sites, improving potency but reducing selectivity .
6-Substituent Variations
- Similar substitutions in 6a (6-methyl-2-(2-methyloxazol-4-yl)pyrimidin-4-amine) are tolerated in kinase inhibitors .
- Trifluoromethyl (Compound in ) : Electron-withdrawing groups like CF3 improve metabolic stability but may alter binding kinetics .
Key Observations :
- BuChE Selectivity: The 4-methylpiperidin-1-yl group (as in 9e) significantly enhances BuChE inhibition (IC50 = 2.2 μM) compared to non-methylated piperidine analogs .
- Aβ Aggregation : Primary amines at C-4 (e.g., 7d ) show moderate Aβ inhibition, suggesting the target compound may share this activity .
- Steric Effects : The 6-methyl group in the target compound could reduce off-target interactions, improving selectivity compared to bulkier substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
